Clevidipine is classified as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle. It is synthesized for use in various medical applications, particularly in perioperative care and acute hypertensive crises. The introduction of deuterium in clevidipine-d5 enhances its stability and detection capabilities during analytical processes, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
The synthesis of clevidipine-d5 involves several steps, typically starting from commercially available precursors. The process includes:
Clevidipine-d5 maintains a similar molecular structure to its non-deuterated counterpart, with the incorporation of five deuterium atoms. The molecular formula for clevidipine is , while for clevidipine-d5, it is . The presence of deuterium alters some physical properties but does not significantly change the pharmacological profile.
Clevidipine-d5 undergoes similar chemical reactions as its parent compound due to their analogous structures. Key reactions include:
The mechanism of action for clevidipine-d5 mirrors that of clevidipine:
Analytical techniques such as LC-MS/MS have been validated for quantifying clevidipine-d5 in biological samples, showcasing high specificity and sensitivity .
Clevidipine-d5 has several applications in scientific research:
Clevidipine-d5 (CAS: 1346602-00-3) is a deuterated analog of the calcium channel blocker clevidipine, specifically engineered with five deuterium atoms (²H or D) replacing hydrogen at strategic positions. Its molecular formula is C₂₁H₁₈D₅Cl₂NO₆, with a molecular weight of 461.35 g/mol. This represents a 5.03 g/mol increase compared to non-deuterated clevidipine (C₂₁H₂₃Cl₂NO₆, MW: 456.32 g/mol). The isotopic enrichment results in distinct physicochemical properties critical for research applications, including altered mass spectrometry signatures and NMR chemical shifts [1] [6].
The compound’s structure consists of the dihydropyridine core functionalized with:
Table 1: Molecular Identity of Clevidipine-d5
Property | Clevidipine-d5 | Non-Deuterated Clevidipine |
---|---|---|
CAS Number | 1346602-00-3 | 167221-71-8 |
Molecular Formula | C₂₁H₁₈D₅Cl₂NO₆ | C₂₁H₂₃Cl₂NO₆ |
Exact Molecular Weight | 461.35 g/mol | 456.32 g/mol |
IUPAC Name | methyl 5-({[(3,3,4,4,4-²H₅)butanoyloxy]methoxy}carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | methyl 5-((butanoyloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate |
SMILES Notation | [²H]C([²H])([²H])C([²H])([²H])CC(=O)OCOC(=O)C1C(C(C(=O)OC)=C(C)NC=1C)C1=CC=CC(Cl)=C1Cl | CCCCC(=O)OCOC(=O)C1=C(NC(=C(C1c1cccc(Cl)c1Cl)C(=O)OC)C)C |
The deuterium substitution in clevidipine-d5 induces minimal steric alterations but significant electronic and spectroscopic differences:
Critically, the calcium channel binding domain (dihydropyridine ring, 3-methyl ester, 4-aryl group) remains unaltered, preserving the pharmacodynamic properties. Deuterium modification primarily serves as a metabolic probe rather than an activity modulator [3] [5]. The primary structural consequence is enhanced stability toward enzymatic degradation by esterases, particularly at the deuterated butyryl site, enabling its use in pharmacokinetic tracer studies [5].
Beyond clevidipine-d5, advanced isotopic versions include:
These isotopologs enable multi-dimensional metabolic studies, leveraging the kinetic isotope effect (KIE) to quantify first-pass metabolism pathways and identify labile molecular regions [6] [7].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1